molecular formula C16H14N2O2 B3129616 (4-Methoxyphenyl)(6-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 339103-59-2

(4-Methoxyphenyl)(6-methylimidazo[1,2-a]pyridin-3-yl)methanone

Cat. No.: B3129616
CAS No.: 339103-59-2
M. Wt: 266.29 g/mol
InChI Key: SNBSLHKGDZESLJ-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(6-methylimidazo[1,2-a]pyridin-3-yl)methanone: is a chemical compound with the molecular formula C16H14N2O2. It is a member of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)(6-methylimidazo[1,2-a]pyridin-3-yl)methanone typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored for its simplicity and high yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions, utilizing automated reactors to ensure consistency and efficiency. The use of specific catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine ring, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, (4-Methoxyphenyl)(6-methylimidazo[1,2-a]pyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .

Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes and pathways. It has shown promise in inhibiting kinases, which are crucial in cell signaling and cancer progression .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They are investigated for their anti-inflammatory, antiviral, and anticancer properties .

Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

Comparison with Similar Compounds

  • 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one (MCLA)
  • 2-Methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3(7H)-one (NCLA)
  • 2-Acetamido-5-(4-methoxyphenyl)pyrazine (MCOLA)
  • 2-Acetamido-5-(2-naphthyl)pyrazine (NCOLA)

Uniqueness: What sets (4-Methoxyphenyl)(6-methylimidazo[1,2-a]pyridin-3-yl)methanone apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group and the methylimidazo[1,2-a]pyridine core provides unique electronic and steric properties, making it a versatile compound for various applications .

Properties

IUPAC Name

(4-methoxyphenyl)-(6-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-3-8-15-17-9-14(18(15)10-11)16(19)12-4-6-13(20-2)7-5-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBSLHKGDZESLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2C(=O)C3=CC=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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